N-Acetylleucylprolinamide N-Acetylleucylprolinamide
Brand Name: Vulcanchem
CAS No.: 142179-09-7
VCID: VC21130446
InChI: InChI=1S/C13H23N3O3/c1-8(2)7-10(15-9(3)17)13(19)16-6-4-5-11(16)12(14)18/h8,10-11H,4-7H2,1-3H3,(H2,14,18)(H,15,17)/t10-,11-/m0/s1
SMILES: CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C
Molecular Formula: C13H23N3O3
Molecular Weight: 269.34 g/mol

N-Acetylleucylprolinamide

CAS No.: 142179-09-7

Cat. No.: VC21130446

Molecular Formula: C13H23N3O3

Molecular Weight: 269.34 g/mol

* For research use only. Not for human or veterinary use.

N-Acetylleucylprolinamide - 142179-09-7

Specification

CAS No. 142179-09-7
Molecular Formula C13H23N3O3
Molecular Weight 269.34 g/mol
IUPAC Name (2S)-1-[(2S)-2-acetamido-4-methylpentanoyl]pyrrolidine-2-carboxamide
Standard InChI InChI=1S/C13H23N3O3/c1-8(2)7-10(15-9(3)17)13(19)16-6-4-5-11(16)12(14)18/h8,10-11H,4-7H2,1-3H3,(H2,14,18)(H,15,17)/t10-,11-/m0/s1
Standard InChI Key CKLZCZMLTMDPBS-QWRGUYRKSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N)NC(=O)C
SMILES CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C
Canonical SMILES CC(C)CC(C(=O)N1CCCC1C(=O)N)NC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator